Carebastine-d6
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Overview
Description
Carebastine-d6 is a deuterated labeled version of Carebastine, which is the active metabolite of Ebastine. This compound is primarily used in scientific research as a stable isotope for quantitation during the drug development process . The incorporation of deuterium atoms into the Carebastine molecule provides unique properties that make it valuable for various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carebastine-d6 involves the deuteration of Carebastine. This process typically includes the incorporation of deuterium atoms into specific positions of the Carebastine molecule. The deuteration can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic composition and purity .
Chemical Reactions Analysis
Types of Reactions
Carebastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Carebastine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope for quantitation in analytical chemistry and pharmacokinetic studies.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of Carebastine.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of Carebastine and related compounds.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Carebastine-d6, like Carebastine, acts as a selective histamine H1 receptor antagonist. It inhibits the binding of histamine to H1 receptors, thereby preventing the histamine-induced allergic response. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .
Comparison with Similar Compounds
Similar Compounds
Ebastine: The parent compound of Carebastine, used as an antihistamine.
Carebastine: The non-deuterated version of Carebastine-d6.
Other Deuterated Antihistamines: Compounds similar to this compound but with deuterium atoms incorporated into different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms allows for more accurate tracing and quantitation in various analytical techniques, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C32H43NO4 |
---|---|
Molecular Weight |
511.7 g/mol |
IUPAC Name |
2-[4-[4-[4-[cyclohexyl-deuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H43NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3,5-6,10-11,15-18,26,28,30H,4,7-9,12-14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D,30D |
InChI Key |
JGGVOGLKQCTHPG-MIAGSJCRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2CCCCC2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3CCCCC3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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